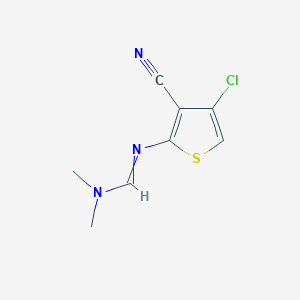
N'-(4-Chloro-3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide
Cat. No. B8530202
Key on ui cas rn:
90312-19-9
M. Wt: 213.69 g/mol
InChI Key: MQLZNOHMXHJNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05206375
Procedure details


4.5 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-thien-2-yl)-formamidine in a mixture of 20 parts of formic acid and 20 parts of water are heated at the boil for 1 hour. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 3 parts (77% of theory) of N-(4-chloro-3-cyanothien-2-yl)-formamide are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
77%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[N:4][C:5]1[S:6][CH:7]=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11].C(O)=[O:15]>O>[Cl:12][C:8]1[C:9]([C:10]#[N:11])=[C:5]([NH:4][CH:3]=[O:15])[S:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=NC=1SC=C(C1C#N)Cl)C
|
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
are heated at the boil for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(SC1)NC=O)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
